N-phenylazepane-1-carbothioamide

Description

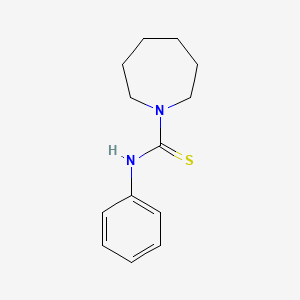

N-phenylazepane-1-carbothioamide is a chemical compound with the molecular formula C13H18N2S. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen.

Properties

Molecular Formula |

C13H18N2S |

|---|---|

Molecular Weight |

234.36 g/mol |

IUPAC Name |

N-phenylazepane-1-carbothioamide |

InChI |

InChI=1S/C13H18N2S/c16-13(14-12-8-4-3-5-9-12)15-10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-11H2,(H,14,16) |

InChI Key |

ULNNAURUINOGHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylazepane-1-carbothioamide typically involves the reaction of azepane with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioamide group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

N-phenylazepane-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-phenylazepane-1-carbothioamide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: The compound has potential as a novel inhibitor in biological systems.

Medicine: Research is ongoing into its potential use as an anticancer or antidiabetic agent.

Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-phenylazepane-1-carbothioamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application, but it often involves modulation of biochemical pathways related to its biological activity .

Comparison with Similar Compounds

Similar Compounds

N-phenylazepane-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

N-phenylazepane-1-carbothioate: Contains a carbothioate group instead of a carbothioamide group.

Uniqueness

N-phenylazepane-1-carbothioamide is unique due to its specific functional group, which imparts distinct chemical and biological properties.

Biological Activity

N-phenylazepane-1-carbothioamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₈N₂S

- Molecular Weight : 238.36 g/mol

The compound features a phenyl group attached to an azepane ring, with a carbothioamide functional group that may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

- Antimicrobial Activity : Preliminary tests indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.

- Antitumor Effects : Research has shown that derivatives of similar thioamide compounds can inhibit cancer cell proliferation.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which are common in thioamide derivatives.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Azepane Ring : This is usually achieved through cyclization reactions involving appropriate precursors.

- Thioamide Formation : The introduction of the carbothioamide group can be done via reaction with thioketones or thioureas.

Antimicrobial Activity

A study conducted by Maji et al. (2017) examined the antimicrobial properties of various thioamide compounds, including this compound. The results indicated:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Antitumor Activity

In a separate study focused on thioamide derivatives, it was found that compounds with similar structures displayed notable antiproliferative effects on cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| U937 (human leukemia) | 8.5 |

| HeLa (cervical carcinoma) | 12.3 |

These results indicate that this compound may also exhibit potential as an antitumor agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors include:

- Substituents on the Phenyl Ring : Electron-donating or withdrawing groups can enhance or diminish activity.

- Chain Length of the Azepane Ring : Modifying the length may affect binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.